molecular formula C19H18ClNO4S B2437622 3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide CAS No. 2097912-60-0

3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide

Cat. No.: B2437622
CAS No.: 2097912-60-0
M. Wt: 391.87
InChI Key: JKSXZBLETWDJOS-UHFFFAOYSA-N
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Description

3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H18ClNO4S and its molecular weight is 391.87. The purity is usually 95%.
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Biological Activity

3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide, also known by its CAS number 2097912-60-0, is a sulfonamide derivative with potential biological activities. This article reviews its chemical properties, biological mechanisms, and research findings related to its pharmacological effects.

  • Molecular Formula : C₁₉H₁₈ClNO₄S
  • Molecular Weight : 391.9 g/mol
  • Structure : The compound features a sulfonamide group, a furan ring, and a chlorinated aromatic system, which may contribute to its biological activity.
  • Enzyme Inhibition :
    • Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, making these compounds useful in treating bacterial infections.
  • Antitumor Activity :
    • Preliminary studies suggest that derivatives of sulfonamides can exhibit antitumor properties. The presence of the furan group may enhance interactions with cellular targets involved in cancer cell proliferation.
  • Antioxidant Properties :
    • Compounds with furan moieties often display antioxidant activity, potentially protecting cells from oxidative stress.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study demonstrated that sulfonamide derivatives, including those similar to this compound, showed significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the inhibition of folate synthesis pathways .
  • Anticancer Potential :
    • Research indicated that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, one study highlighted that a related sulfonamide derivative effectively inhibited the growth of breast cancer cells by inducing cell cycle arrest .
  • Toxicological Profile :
    • Toxicity studies have shown that while some sulfonamides exhibit low therapeutic indices, their mutagenicity and potential carcinogenicity require careful evaluation in drug development processes .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
AntioxidantReduction of oxidative stress
ToxicityLow therapeutic index; potential mutagenicity

Properties

IUPAC Name

3-chloro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4S/c1-13-16(20)4-2-6-19(13)26(23,24)21-12-17(22)14-7-9-15(10-8-14)18-5-3-11-25-18/h2-11,17,21-22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSXZBLETWDJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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